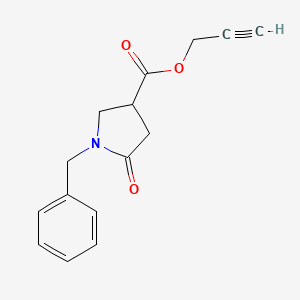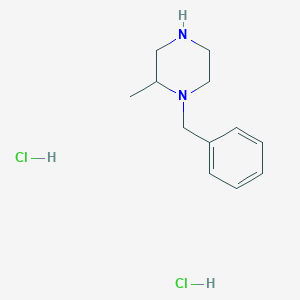![molecular formula C13H19NO2 B2975948 4-[2-(1-pyrrolidinyl)ethoxy]Benzenemethanol CAS No. 262425-92-3](/img/structure/B2975948.png)
4-[2-(1-pyrrolidinyl)ethoxy]Benzenemethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“4-[2-(1-pyrrolidinyl)ethoxy]Benzenemethanol” is a chemical compound with the CAS number 262425-92-3. It is also known by its IUPAC name "4-[2-(1-pyrrolidinyl)ethoxy]benzaldehyde" .
Synthesis Analysis
The synthesis of “this compound” and similar compounds often involves the use of the pyrrolidine ring, a five-membered nitrogen heterocycle . The synthesis can be planned based on different strategies such as ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings .Molecular Structure Analysis
The molecular structure of “this compound” includes a pyrrolidine ring, which is a five-membered nitrogen heterocycle . This structure allows for efficient exploration of the pharmacophore space due to sp3-hybridization, contributes to the stereochemistry of the molecule, and increases three-dimensional (3D) coverage due to the non-planarity of the ring .Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” such as melting point, boiling point, density, molecular formula, molecular weight, and toxicity information can be found in chemical databases .Applications De Recherche Scientifique
Supramolecular Liquid-Crystalline Networks
Supramolecular liquid-crystalline networks, constructed through self-assembly of multifunctional hydrogen-bond donor and acceptor molecules, have been developed. These networks are formed from compounds like 1,3,5-tris(2-(2-(4-carboxyphenoxy)ethoxy)ethoxy)benzene, which is structurally similar to 4-[2-(1-pyrrolidinyl)ethoxy]Benzenemethanol. They demonstrate the potential for creating liquid-crystalline network structures with unique properties, such as smectic A and nematic phases, useful in various scientific applications (Kihara, Kato, Uryu, & Fréchet, 1996).
Phenolic Oxidation
Phenolic oxidation processes, involving reactions with (diacetoxyiodo)benzene, can be pertinent to compounds similar to this compound. These processes are significant in organic chemistry for the efficient transformation of phenols, leading to the production of various important chemical compounds, such as quinones and cyclohexadienones (Pelter & Elgendy, 1988).
Synthesis and Structure of Coordination Compounds
Coordination compounds synthesized using similar structural motifs, like Iron(II) Bis-α-Benzyldioximate Complexes with 3- and 4-Pyridine Hemiacetals, showcase the potential of this compound-related compounds in coordination chemistry. These compounds offer insights into molecular structures, bonding, and physicochemical properties, which can be vital in the development of materials and catalysts (Bourosh, Bulhac, Covaci, Zubareva, & Mitina, 2018).
Electrophilic Aromatic Reactivities
Studying the electrophilic aromatic reactivities of compounds like 1-arylethyl esters can provide insights relevant to the reactivity of this compound. These studies contribute to understanding the behavior of such compounds under various conditions, which is crucial in designing reactions for synthesizing complex molecules (Amin & Taylor, 1979).
Catalysis in Alkoxycarbonylation of Alkenes
The development of catalyst systems for alkoxycarbonylation of alkenes, using palladium-based catalysts like 1,2-bis((tert-butyl(pyridin-2-yl)phosphanyl)methyl)benzene, can be related to the chemical properties of this compound. This connection is important in industrial and research applications for functionalizing alkenes, highlighting the broad utility of such compounds in catalytic processes (Dong et al., 2017).
Propriétés
IUPAC Name |
[4-(2-pyrrolidin-1-ylethoxy)phenyl]methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO2/c15-11-12-3-5-13(6-4-12)16-10-9-14-7-1-2-8-14/h3-6,15H,1-2,7-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQTVUGIHYCXTRL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CCOC2=CC=C(C=C2)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
262425-92-3 |
Source


|
| Record name | {4-[2-(pyrrolidin-1-yl)ethoxy]phenyl}methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-((4-fluorophenyl)sulfonyl)-N-(2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)piperidine-3-carboxamide](/img/structure/B2975866.png)

![2-chloro-4-nitro-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide](/img/structure/B2975868.png)
![Methyl 4-{4-[(2-bromo-5,5-dimethyl-3-oxo-1-cyclohexenyl)amino]phenyl}butanoate](/img/structure/B2975870.png)


![2-[(4-fluorobenzyl)amino]-N-(2-nitrophenyl)acetamide](/img/structure/B2975873.png)
![11-(3,4-Dimethylphenyl)-10-sulfanyl-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9-trien-12-one](/img/structure/B2975875.png)


![{Spiro[2.4]heptan-4-yl}methanamine hydrochloride](/img/structure/B2975882.png)


